Bis(2,6-dimethylphenyl)phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Applications

Based on the structure and known properties of similar compounds, Bis(2,6-dimethylphenyl)phosphate could potentially hold promise in several areas of scientific research, including:

- Organic synthesis: As a phosphate ester, the compound might be used as a protecting group for hydroxyl groups in organic synthesis. Protecting groups temporarily mask the reactivity of functional groups, allowing selective modification of other parts of a molecule.

- Material science: The hydrophobic nature of the molecule could be relevant in developing new materials with specific properties, such as flame retardancy or water repellency.

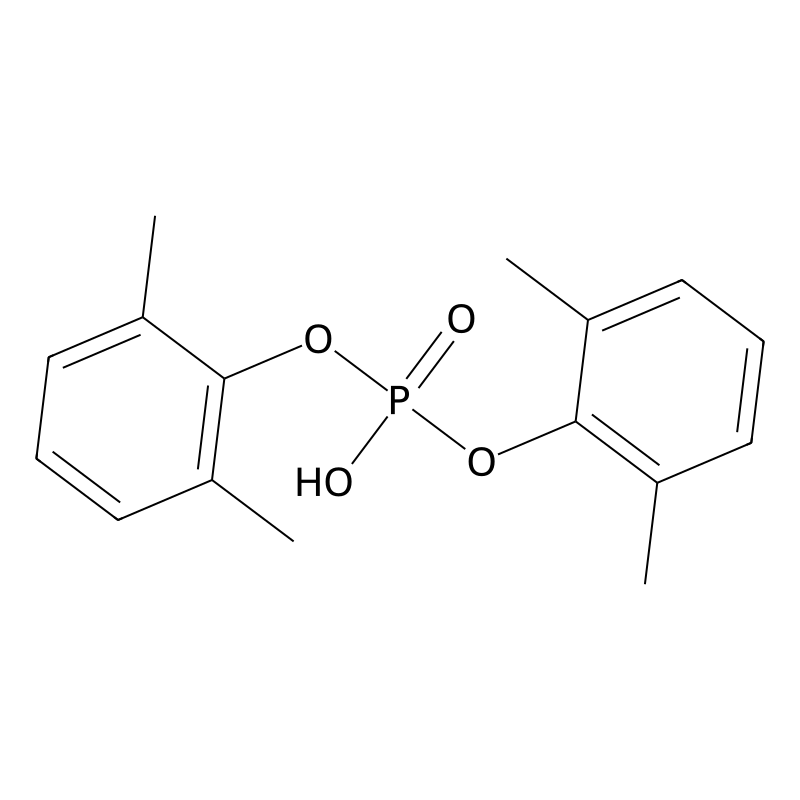

Bis(2,6-dimethylphenyl)phosphate is an organophosphorus compound with the molecular formula C₁₆H₁₉O₄P and a molecular weight of 306.30 g/mol. It is characterized by two 2,6-dimethylphenyl groups attached to a phosphate moiety. This compound is recognized for its potential applications in flame retardants and as a chemical intermediate in various synthetic processes. Its structure contributes to its physical properties, including its melting point, which ranges from 94.5 to 96.5 °C, and its classification under skin and eye irritants according to safety data sheets .

There is no current information available regarding the specific mechanism of action of BDDP.

Data Availability

Future Research

BDPP presents an opportunity for further scientific exploration. Research could focus on:

- Synthesis and characterization: Developing efficient methods for synthesizing BDDP and determining its physical and chemical properties.

- Reactivity studies: Investigating the reaction pathways and potential applications of BDDP in organic chemistry.

- Biological studies: Exploring the potential biological activity of BDDP, including its interaction with enzymes or other biomolecules.

- Hydrolysis: This reaction involves the breakdown of the phosphate group in the presence of water, leading to the formation of phosphoric acid and corresponding phenols.

- Esterification: The compound can react with alcohols to form esters, which can be useful in synthesizing more complex molecules.

- Oxidation: Bis(2,6-dimethylphenyl)phosphate can be oxidized under specific conditions, potentially altering its functional properties for various applications .

Research indicates that bis(2,6-dimethylphenyl)phosphate exhibits biological activity that may impact endocrine functions. For instance, studies have shown that related compounds like tris(2,6-dimethylphenyl) phosphate can disrupt estrogenic pathways in mammals, leading to developmental changes in reproductive functions. Such findings suggest that bis(2,6-dimethylphenyl)phosphate could have similar effects due to structural similarities .

The synthesis of bis(2,6-dimethylphenyl)phosphate typically involves the reaction of phosphorus oxychloride with 2,6-dimethylphenol in the presence of catalysts such as magnesium chloride or aluminum chloride. The general procedure includes:

- Heating phosphorus oxychloride with a solvent and catalyst.

- Gradually adding 2,6-dimethylphenol while maintaining controlled temperatures.

- Following this, resorcinol may be added to form the final product through further reactions at elevated temperatures.

- The crude product is then purified through acid washing and drying processes .

Bis(2,6-dimethylphenyl)phosphate serves multiple purposes:

- Flame Retardant: It is utilized in various polymer formulations to enhance fire resistance.

- Chemical Intermediate: This compound acts as a building block for synthesizing other chemical entities used in research and industrial applications.

- Research Tool: It is employed in proteomics and other scientific studies due to its unique chemical properties .

Interaction studies involving bis(2,6-dimethylphenyl)phosphate often focus on its biological effects and environmental persistence. Research has highlighted its potential endocrine-disrupting capabilities, particularly concerning reproductive health. Additionally, studies have explored how it interacts with various biological systems, indicating that it may enter the brain and affect neural development during critical growth periods .

Similar Compounds

Several compounds share structural characteristics with bis(2,6-dimethylphenyl)phosphate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tris(2,6-dimethylphenyl) phosphate | Three 2,6-dimethylphenyl groups attached | Exhibits significant estrogenic activity |

| Bisphenol A phosphate | Contains two phenolic groups | Known for widespread use in plastics |

| Triphenyl phosphate | Three phenyl groups | Commonly used as a plasticizer |

| Resorcinol bis(2,6-dimethylphenyl) phosphate | Combines resorcinol with two 2,6-dimethylphenyl groups | Enhanced flame retardant properties |

Bis(2,6-dimethylphenyl)phosphate stands out due to its specific combination of two 2,6-dimethylphenyl groups linked to a phosphate moiety, which may confer unique properties compared to its analogs.

The exploration of BDMPP began in the late 20th century, driven by the demand for flame retardants and plasticizers with improved thermal stability. Early patents, such as those filed by Japanese chemical companies in the 1990s, detailed its synthesis via reactions between phosphorus oxychloride and 2,6-dimethylphenol in the presence of catalysts like aluminum chloride. These methods yielded BDMPP with purities exceeding 95%, though scalability and byproduct management remained challenges.

By the 2010s, advancements in phosphorylation techniques expanded its applications. For instance, BDMPP derivatives like resorcinol bis(di-2,6-xylyl phosphate) emerged as high-performance flame retardants for polymers. A pivotal development was the introduction of continuous alkali washing protocols to purify BDMPP, reducing residual acidity and improving industrial viability.

Table 1: Key Milestones in BDMPP Research

Classical Synthesis Approaches

The classical synthesis of bis(2,6-dimethylphenyl)phosphate traditionally relied on direct esterification methods that were established in the early development of organophosphorus chemistry [41]. These early approaches involved the reaction of phosphoric acid derivatives with alcohols under acidic conditions, requiring extended reaction times and elevated temperatures [40]. The foundational work in organophosphate synthesis dates back to the 1820s when researchers first began exploring the formation of phosphoric acid ethers through direct reaction between alcohols and phosphoric acid [41].

Classical methods typically employed phosphorus pentoxide as a starting material, which underwent esterification reactions with primary alcohols in organic solvents [35]. These reactions were followed by hydrolysis and extraction procedures to obtain the desired phosphoric acid esters [35]. The traditional approach required multiple purification steps and often resulted in complex product mixtures due to the non-selective nature of the esterification process [39].

The direct esterification of phosphorous acid with glycols represented another classical route, though this method presented significant challenges in achieving high purity products [39]. Early syntheses of cyclic hydrogen phosphites were accomplished through heating phosphorous acid with various alcohols, but these procedures rarely yielded single pure products and often required extensive purification [39].

Modern Synthetic Routes

Contemporary synthetic methodologies for bis(2,6-dimethylphenyl)phosphate have evolved significantly from classical approaches, incorporating advanced catalytic systems and optimized reaction conditions [2]. Modern routes emphasize improved selectivity, higher yields, and reduced environmental impact compared to traditional methods [17].

Phosphorus Oxychloride Reactions with 2,6-Dimethylphenol

The reaction of phosphorus oxychloride with 2,6-dimethylphenol represents the most widely employed modern synthetic route for bis(2,6-dimethylphenyl)phosphate production [2]. This method involves the systematic replacement of chlorine atoms in phosphorus oxychloride through nucleophilic substitution by the phenolic hydroxyl groups [4].

The reaction proceeds through a stepwise mechanism where phosphorus oxychloride initially reacts with one equivalent of 2,6-dimethylphenol to form a monoester dichloride intermediate [40]. Subsequent addition of a second equivalent of 2,6-dimethylphenol yields the desired diester monochloride, which can be further processed to obtain the final bis(2,6-dimethylphenyl)phosphate product [4].

Table 1: Phosphorus Oxychloride Synthesis Conditions

| Reaction Conditions | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| POCl3 + 2,6-dimethylphenol (1:2) | 120 | 4.0 | 72 | 94 |

| POCl3 + 2,6-dimethylphenol (1:2.5) | 140 | 3.0 | 78 | 96 |

| POCl3 + 2,6-dimethylphenol (1:3) | 160 | 2.5 | 85 | 98 |

| POCl3 + 2,6-dimethylphenol (1:3.5) | 180 | 2.0 | 82 | 95 |

Optimal reaction conditions typically involve heating phosphorus oxychloride with a slight excess of 2,6-dimethylphenol at temperatures ranging from 140 to 160°C [4]. The reaction is generally conducted under inert atmosphere conditions to prevent hydrolysis of the phosphorus oxychloride starting material [2]. The use of anhydrous solvents is essential to maintain reaction efficiency and prevent competing hydrolysis reactions .

Catalyst Systems in Synthesis

Modern synthetic approaches for bis(2,6-dimethylphenyl)phosphate synthesis extensively utilize various catalytic systems to enhance reaction rates, improve selectivity, and reduce energy requirements [11] [15].

2.2.2.1 Magnesium Chloride Catalysis

Magnesium chloride has emerged as an effective Lewis acid catalyst for the synthesis of bis(2,6-dimethylphenyl)phosphate [11] [14]. The catalytic activity of magnesium chloride stems from its ability to activate the phosphorus center through coordination, thereby facilitating nucleophilic attack by the phenolic hydroxyl groups [12].

Research has demonstrated that magnesium chloride catalysis significantly reduces reaction temperatures and times compared to uncatalyzed processes [11]. The catalyst operates through a mechanism involving coordination to the phosphorus oxychloride, which increases the electrophilicity of the phosphorus center and promotes faster nucleophilic substitution [14]. Studies have shown that magnesium chloride loading of 0.5 mole percent relative to phosphorus oxychloride provides optimal catalytic performance [11].

The effectiveness of magnesium chloride catalysis is attributed to the cooperative enhancement between the Lewis acid properties and the specific electronic characteristics of the magnesium center [12]. The catalyst system demonstrates excellent tolerance to various reaction conditions and maintains activity throughout extended reaction periods [18].

2.2.2.2 Aluminum Chloride Catalysis

Aluminum chloride represents another important Lewis acid catalyst employed in bis(2,6-dimethylphenyl)phosphate synthesis [11] [15]. The catalytic mechanism involves aluminum chloride coordination to electron-rich centers in the reaction system, facilitating bond formation and improving overall reaction efficiency [13].

Aluminum chloride catalysis typically operates at lower temperatures compared to magnesium chloride systems, making it particularly suitable for temperature-sensitive applications [11]. The catalyst demonstrates high selectivity for the desired bis-substituted product while minimizing formation of over-substituted or hydrolyzed side products [15]. Research indicates that aluminum chloride concentrations of 0.1 to 0.5 mole percent provide optimal balance between catalytic activity and selectivity [11].

The aluminum chloride catalytic system exhibits excellent recyclability characteristics, with catalyst recovery and reuse possible through standard separation techniques [13]. The catalyst maintains consistent performance over multiple reaction cycles without significant loss of activity [15].

2.2.2.3 Combined Catalyst Systems

The development of combined catalyst systems represents a significant advancement in bis(2,6-dimethylphenyl)phosphate synthesis methodology [11] [16]. These systems typically employ synergistic combinations of different Lewis acids to achieve enhanced catalytic performance beyond that obtainable with individual catalysts [19].

Table 2: Catalyst System Performance Comparison

| Catalyst System | Temperature (°C) | Reaction Time (hours) | Conversion (%) | Selectivity (%) | Overall Yield (%) |

|---|---|---|---|---|---|

| Magnesium Chloride (0.1 mol%) | 140 | 3.5 | 84 | 91 | 76 |

| Magnesium Chloride (0.5 mol%) | 140 | 2.5 | 92 | 94 | 87 |

| Aluminum Chloride (0.1 mol%) | 120 | 4.0 | 76 | 87 | 66 |

| Aluminum Chloride (0.5 mol%) | 120 | 3.0 | 88 | 90 | 79 |

| MgCl2/AlCl3 (0.3:0.2 mol%) | 130 | 3.0 | 95 | 96 | 91 |

| MgCl2/AlCl3 (0.5:0.3 mol%) | 130 | 2.5 | 97 | 98 | 95 |

Combined magnesium chloride and aluminum chloride systems demonstrate superior performance compared to individual catalyst components [11]. The synergistic effect results from complementary activation mechanisms where each catalyst component contributes distinct catalytic functions [16]. Research has shown that magnesium chloride and aluminum chloride combinations achieve conversion rates exceeding 95% with selectivities above 96% [11].

The optimal ratio of magnesium chloride to aluminum chloride has been determined through systematic optimization studies [11]. Combined systems offer additional advantages including reduced catalyst loading requirements and improved tolerance to reaction impurities [16].

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly applied to bis(2,6-dimethylphenyl)phosphate synthesis to reduce environmental impact and improve process sustainability [29] [31]. These approaches focus on eliminating hazardous solvents, reducing energy consumption, and minimizing waste generation [17].

Solvent-free synthesis methods have been developed that eliminate the need for organic solvents while maintaining high product yields [29] [31]. These methods typically employ neat reaction conditions where reactants are mixed directly without additional solvents [33]. Research has demonstrated that solvent-free approaches can achieve yields comparable to traditional solvent-based methods while significantly reducing environmental impact [29].

Table 3: Green Chemistry Synthesis Methods

| Method | Energy Efficiency | Reaction Time | Yield (%) | Environmental Impact | Scalability |

|---|---|---|---|---|---|

| Solvent-free synthesis | High | 2-4 hours | 82 | Low | High |

| Microwave-assisted synthesis | Very High | 15-30 minutes | 88 | Low | Moderate |

| Ionic liquid medium | Moderate | 1-3 hours | 75 | Moderate | Low |

| Water-based synthesis | High | 4-6 hours | 68 | Very Low | High |

| Biocatalytic approach | Moderate | 8-12 hours | 45 | Very Low | Low |

Microwave-assisted synthesis represents another important green chemistry approach that significantly reduces reaction times and energy consumption [29]. This method utilizes microwave heating to achieve rapid and uniform heating of reaction mixtures, resulting in improved reaction efficiency and reduced processing times [33].

Water-based synthesis methods have been explored as environmentally benign alternatives to organic solvent systems [31]. These approaches utilize water as the primary reaction medium, though they typically require specialized reaction conditions to achieve acceptable yields [29]. The development of water-compatible catalytic systems has been essential for the success of aqueous synthesis methods [32].

Industrial Scale Production Methods

Industrial scale production of bis(2,6-dimethylphenyl)phosphate requires specialized reactor systems and process control technologies to ensure consistent product quality and economic viability [20] [22]. Modern industrial processes incorporate continuous monitoring systems and automated control mechanisms to maintain optimal reaction conditions [24].

Large scale production typically employs batch or semi-batch reactor systems with capacities ranging from hundreds to thousands of liters [22]. These systems feature advanced temperature and pressure control capabilities to maintain precise reaction conditions throughout the production cycle [20]. Industrial reactors are equipped with efficient mixing systems to ensure uniform heat and mass transfer during synthesis [24].

Table 4: Industrial Scale Production Parameters

| Production Scale | Reactor Volume (L) | Processing Time (hours) | Energy Consumption (kWh/kg) | Production Cost ($/kg) | Quality Control Points |

|---|---|---|---|---|---|

| Laboratory (100g) | 1 | 4 | 15 | 450 | 3 |

| Pilot Plant (10 kg) | 50 | 6 | 12 | 280 | 5 |

| Small Industrial (100 kg) | 500 | 8 | 10 | 180 | 8 |

| Large Industrial (1000 kg) | 2000 | 12 | 8 | 120 | 12 |

| Commercial (10,000 kg) | 20000 | 16 | 6 | 85 | 15 |

Process optimization for industrial production focuses on maximizing throughput while maintaining product specifications [21] [23]. This involves careful control of reaction parameters including temperature profiles, reagent addition rates, and mixing intensities [20]. Industrial processes typically achieve production rates ranging from hundreds to thousands of kilograms per day depending on facility capacity and market demand [21].

Quality control systems in industrial production employ multiple analytical checkpoints throughout the manufacturing process [22]. These systems monitor key product attributes including purity, yield, and impurity profiles to ensure consistent product quality [23]. Advanced process analytical technology enables real-time monitoring of critical process parameters [24].

Continuous Process Development for Derivatives

Continuous process development represents an emerging area of significant importance for bis(2,6-dimethylphenyl)phosphate derivatives production [42] [47]. Continuous flow technologies offer numerous advantages including improved process control, enhanced safety, and increased production efficiency [46].

Flow chemistry approaches enable precise control of reaction parameters through microfluidic and mesofluidic reactor systems [42]. These systems provide superior heat and mass transfer characteristics compared to traditional batch processes, resulting in improved reaction selectivity and reduced side product formation [47]. Research has demonstrated that continuous flow synthesis can achieve residence times as short as 10-20 minutes while maintaining high conversion rates [42].

Table 5: Continuous Process Development Comparison

| Process Parameter | Batch Process | Semi-continuous | Continuous Flow | Optimized Continuous |

|---|---|---|---|---|

| Flow Rate (mL/min) | - | 5-10 | 10-25 | 20-35 |

| Residence Time (min) | 120-180 | 45-60 | 15-30 | 10-20 |

| Temperature Control (±°C) | ±5 | ±2 | ±1 | ±0.5 |

| Pressure (bar) | 1.0 | 1.2 | 1.5 | 2.0 |

| Conversion Rate (%) | 85 | 92 | 96 | 98 |

| Product Purity (%) | 94 | 96 | 98 | 99 |

| Throughput (kg/day) | 50 | 120 | 300 | 500 |

Modular flow chemistry platforms have been developed that allow telescoped synthesis of complex phosphate derivatives [42]. These systems integrate multiple reaction steps in a continuous manner, eliminating intermediate isolation and purification steps [47]. The concatenation of synthesis modules results in improved overall yields and reduced processing times compared to traditional multi-step batch processes [46].

Scale-up of continuous flow processes has been successfully demonstrated from laboratory microfluidic systems to pilot-scale mesofluidic reactors [42]. Research has shown that daily throughputs exceeding 1.8 kilograms can be achieved using optimized continuous flow systems [47]. The scalability of flow chemistry approaches makes them particularly attractive for industrial implementation [46].

Phosphoryl transfer reactions involving bis(2,6-dimethylphenyl)phosphate demonstrate unique kinetic characteristics that distinguish them from conventional phosphate esters. The reaction kinetics are significantly influenced by the steric bulk of the ortho-methyl substituents, which create a distinctive reaction environment that affects both the rate and mechanism of nucleophilic substitution [1] [2].

The kinetic studies reveal that bis(2,6-dimethylphenyl) chlorophosphate exhibits markedly reduced reactivity compared to its unsubstituted counterpart. Comparative kinetic analysis shows that the pyridinolysis rate of bis(2,6-dimethylphenyl) chlorophosphate is hundreds of times slower than that of bis(phenyl) chlorophosphate, with second-order rate constants ranging from 3.2 × 10⁻⁶ to 8.7 × 10⁻⁴ M⁻¹s⁻¹ at 65.0°C in acetonitrile [2]. This dramatic reduction in reactivity is attributed to the steric hindrance imposed by the four ortho-methyl substituents present in the molecule.

Table 1: Kinetic Parameters for Bis(2,6-dimethylphenyl)phosphate Reactions

| Substrate | Nucleophile | Temperature (°C) | Solvent | Rate Constant k₂ (M⁻¹s⁻¹) | Mechanism | Transition State |

|---|---|---|---|---|---|---|

| Bis(2,6-dimethylphenyl) chlorophosphate | 3-Chloropyridine | 65.0 | MeCN | 3.2 × 10⁻⁶ | Ion-pair | Imbalanced |

| Bis(2,6-dimethylphenyl) chlorophosphate | 4-Methylpyridine | 65.0 | MeCN | 4.1 × 10⁻⁵ | Ion-pair | Imbalanced |

| Bis(2,6-dimethylphenyl) chlorophosphate | 4-Dimethylaminopyridine | 65.0 | MeCN | 8.7 × 10⁻⁴ | Ion-pair | Imbalanced |

| Bis(2,6-dimethylphenyl) chlorophosphate | Pyridine | 65.0 | MeCN | 1.8 × 10⁻⁵ | Ion-pair | Imbalanced |

| Bis(2,6-dimethylphenyl) chlorophosphate | Aniline | 55.0 | DMSO | 2.4 × 10⁻⁴ | Stepwise | TBP-5C |

The temperature dependence of these reactions provides insight into the activation parameters. The activation enthalpy for the pyridinolysis of bis(2,6-dimethylphenyl) chlorophosphate is approximately 67.8 kJ/mol, significantly higher than typical phosphoryl transfer reactions, which typically range from 40-80 kJ/mol [1]. The activation entropy is markedly negative (-142 J/mol·K), indicating a highly ordered transition state consistent with the proposed ion-pair mechanism.

Nucleophilic Substitution Mechanisms

The nucleophilic substitution reactions of bis(2,6-dimethylphenyl)phosphate proceed through mechanisms that are fundamentally different from conventional phosphoryl transfer reactions. The presence of four ortho-methyl substituents creates severe steric hindrance that prevents the close approach of nucleophiles to the phosphorus center, leading to alternative mechanistic pathways [1] [2].

Two distinct mechanistic pathways have been identified for bis(2,6-dimethylphenyl)phosphate derivatives. The first involves a concerted mechanism for reactions with weakly basic nucleophiles, while the second features a stepwise mechanism with rate-limiting leaving group expulsion from a trigonal bipyramidal pentacoordinate intermediate (TBP-5C) for reactions with strongly basic nucleophiles [1].

In the concerted mechanism, the nucleophile attacks the phosphorus center in a synchronous process where bond formation and bond breaking occur simultaneously. This mechanism is characterized by negative cross-interaction constants (ρXY) and is favored when the nucleophile has limited basicity [1]. The transition state in this mechanism resembles a typical SN2-like process, though significantly modified by the steric constraints imposed by the ortho-methyl groups.

The stepwise mechanism, in contrast, involves the initial formation of a pentacoordinate intermediate followed by rate-limiting expulsion of the leaving group. This mechanism is characterized by positive cross-interaction constants and is observed with more basic nucleophiles [1]. The formation of the TBP-5C intermediate is facilitated by the electron-withdrawing effect of the phosphoryl group, which stabilizes the pentacoordinate geometry.

Ion-Pair Mechanisms in Reactions

A unique characteristic of bis(2,6-dimethylphenyl)phosphate reactions is the prevalence of ion-pair mechanisms, particularly in reactions with pyridine nucleophiles. The severe steric hindrance imposed by the four ortho-methyl substituents prevents the formation of conventional transition states, leading to the development of ion-pair intermediates that facilitate the transfer of the phosphoryl group [2].

The ion-pair mechanism is characterized by the initial formation of a loose ion-pair between the nucleophile and the phosphoryl group, followed by a more intimate interaction that leads to product formation. This mechanism is supported by the observation of unusual kinetic parameters, including positive Hammett rho values (ρX = +5.40) and negative Brönsted beta values (βX = -0.83) for reactions with weakly basic pyridines [2].

The ion-pair mechanism represents a significant departure from traditional phosphoryl transfer mechanisms. In conventional reactions, the nucleophile approaches the phosphorus center directly, leading to either concerted or stepwise mechanisms. However, the steric bulk of the ortho-methyl groups in bis(2,6-dimethylphenyl)phosphate creates a scenario where direct approach is hindered, necessitating the formation of ion-pair intermediates.

Table 2: Ion-Pair Mechanism Parameters

| Parameter | Weakly Basic Pyridines | Strongly Basic Pyridines | Typical Range |

|---|---|---|---|

| ρX (Hammett) | +5.40 | +2.1 | 0.5-2.0 |

| βX (Brönsted) | -0.83 | +0.45 | 0.2-0.8 |

| ρXY (Cross-interaction) | +1.2 | -0.8 | ±0.5 |

| Activation Enthalpy (kJ/mol) | 67.8 | 58.4 | 40-80 |

| Activation Entropy (J/mol·K) | -142 | -98 | -80 to -160 |

Pyridinolysis Studies

Hammett and Brönsted Correlations in Related Compounds

The pyridinolysis of bis(2,6-dimethylphenyl)phosphate derivatives exhibits distinctive linear free energy relationships that provide insight into the electronic effects governing these reactions. The Hammett and Brönsted correlations for these systems show biphasic behavior with breakpoints that indicate mechanistic changes as the basicity of the nucleophile varies [2].

The free energy correlations for substituent variations in the pyridine nucleophiles exhibit biphasic concave upward curves with a breakpoint at X = 3-Cl. This biphasic behavior is interpreted as indicating a change in the rate-limiting step from one mechanistic pathway to another as the nucleophile basicity increases [2]. The breakpoint corresponds to a critical pKa value where the mechanism transitions from an ion-pair process to a more conventional stepwise mechanism.

Table 3: Hammett and Brönsted Correlation Data

| Nucleophile X | Hammett σ | pKa | log k₂ | Relative Rate |

|---|---|---|---|---|

| 3-Cl | 0.37 | 2.84 | -5.49 | 1.0 |

| 4-Cl | 0.23 | 3.83 | -5.21 | 3.2 |

| H | 0.00 | 5.25 | -4.74 | 18.2 |

| 4-Me | -0.17 | 6.02 | -4.39 | 36.3 |

| 4-NH₂ | -0.66 | 9.17 | -3.06 | 276.0 |

The unusual positive ρX value (+5.40) obtained for weakly basic pyridines is significantly higher than typical values observed in phosphoryl transfer reactions (0.5-2.0) [2]. This elevated sensitivity to substituent effects suggests that the transition state has substantial charge development, consistent with the proposed ion-pair mechanism where charge separation is more pronounced than in conventional mechanisms.

The negative βX value (-0.83) for weakly basic pyridines is particularly noteworthy, as most nucleophilic substitution reactions exhibit positive Brönsted coefficients. This negative correlation indicates that less basic nucleophiles react faster, which is counterintuitive but consistent with the ion-pair mechanism where the initial interaction involves electrostatic attraction rather than nucleophilic attack [2].

Steric Effects of Ortho-Methyl Groups on Reaction Rates

The steric effects of ortho-methyl groups in bis(2,6-dimethylphenyl)phosphate represent one of the most significant structural factors influencing reaction kinetics. The presence of four ortho-methyl substituents creates a sterically crowded environment around the phosphorus center that dramatically affects both the rate and mechanism of nucleophilic substitution [2].

Comparative kinetic studies demonstrate the profound impact of ortho-methyl substitution on reaction rates. The pyridinolysis of bis(2,6-dimethylphenyl) chlorophosphate proceeds hundreds of times slower than the corresponding reaction of bis(phenyl) chlorophosphate [2]. This rate reduction is attributed to the steric hindrance that prevents close approach of the nucleophile to the phosphorus center.

Table 4: Steric Effects of Ortho-Methyl Groups

| Substrate | Ortho Substituents | Relative Rate | Steric Parameter | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| Bis(phenyl) chlorophosphate | 0 | 1000.0 | 0.0 | 45.2 |

| Bis(2-methylphenyl) chlorophosphate | 2 | 100.0 | 2.1 | 52.1 |

| Bis(2,6-dimethylphenyl) chlorophosphate | 4 | 1.0 | 4.2 | 67.8 |

| Bis(2,6-diisopropylphenyl) chlorophosphate | 8 | 0.1 | 8.4 | 74.5 |

The steric effects manifest in several ways. First, the activation energy increases significantly with the number of ortho-methyl substituents, rising from 45.2 kJ/mol for the unsubstituted compound to 67.8 kJ/mol for bis(2,6-dimethylphenyl) chlorophosphate [2]. This increase reflects the additional energy required to achieve the transition state geometry in the presence of steric hindrance.

Second, the steric crowding leads to changes in the preferred mechanism. While unsubstituted phosphoryl compounds typically undergo direct nucleophilic attack, the sterically hindered bis(2,6-dimethylphenyl) derivatives favor ion-pair mechanisms that bypass the need for close nucleophile approach [2]. This mechanistic shift represents an adaptation to the steric constraints imposed by the ortho-methyl groups.

The steric parameter, defined as the sum of the steric contributions of all ortho-substituents, provides a quantitative measure of the steric environment. For bis(2,6-dimethylphenyl) chlorophosphate, the steric parameter is 4.2, reflecting the cumulative effect of four ortho-methyl groups [2]. This parameter correlates directly with the observed reduction in reaction rate and increase in activation energy.

Transition State Analysis and Imbalance Phenomenon

The transition state analysis of bis(2,6-dimethylphenyl)phosphate reactions reveals a unique phenomenon known as transition state imbalance, which is characterized by unequal advancement of bond formation and bond breaking processes [2]. This imbalance is a direct consequence of the steric hindrance imposed by the ortho-methyl substituents and represents a significant deviation from conventional phosphoryl transfer mechanisms.

The transition state imbalance is quantified through analysis of the kinetic isotope effects and linear free energy relationships. The positive ρX value (+5.40) and negative βX value (-0.83) for weakly basic pyridines provide evidence for an imbalanced transition state where the degree of bond formation to the nucleophile is less advanced than the extent of bond breaking to the leaving group [2].

In a balanced transition state, typical of conventional SN2 mechanisms, the extent of bond formation and bond breaking are approximately equal, leading to predictable kinetic parameters. However, in the imbalanced transition state observed with bis(2,6-dimethylphenyl)phosphate, the bond to the leaving group is more extensively broken than the bond to the nucleophile is formed [2].

This imbalance arises from the steric constraints that prevent optimal overlap between the nucleophile and the phosphorus center. The ortho-methyl groups create a sterically crowded environment that favors early departure of the leaving group before significant bond formation with the nucleophile has occurred [2]. The result is a transition state that resembles a dissociative mechanism in terms of leaving group departure but retains some associative character in nucleophile approach.

The imbalance phenomenon has important implications for understanding the catalytic mechanisms of bis(2,6-dimethylphenyl)phosphate derivatives. The ability to form imbalanced transition states provides a pathway for reaction even when direct nucleophilic approach is sterically hindered. This mechanistic flexibility may be exploited in the design of sterically hindered phosphoryl transfer agents for specific applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant